molecular formula C13H8FIO B1323956 3-Fluoro-4'-iodobenzophenone CAS No. 890098-27-8

3-Fluoro-4'-iodobenzophenone

Cat. No.: B1323956
CAS No.: 890098-27-8
M. Wt: 326.1 g/mol
InChI Key: IZINXWXMHNFTQY-UHFFFAOYSA-N
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Description

3-Fluoro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Biochemical Analysis

Biochemical Properties

3-Fluoro-4’-iodobenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Fluoro-4’-iodobenzophenone and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of 3-Fluoro-4’-iodobenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-4’-iodobenzophenone can alter the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4’-iodobenzophenone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Fluoro-4’-iodobenzophenone can bind to the active sites of enzymes, leading to the formation of enzyme-inhibitor complexes that prevent the normal catalytic activity of the enzyme. This inhibition can result in the accumulation of substrates and the depletion of products, thereby altering cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4’-iodobenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 3-Fluoro-4’-iodobenzophenone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4’-iodobenzophenone vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, 3-Fluoro-4’-iodobenzophenone can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Fluoro-4’-iodobenzophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites in the body, influencing cellular function and health .

Transport and Distribution

The transport and distribution of 3-Fluoro-4’-iodobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-Fluoro-4’-iodobenzophenone can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Fluoro-4’-iodobenzophenone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Fluoro-4’-iodobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biochemical effects and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4’-iodobenzophenone can be synthesized through a multi-step process involving the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out at temperatures ranging from 40 to 50°C for 5 to 6 hours .

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-4’-iodobenzophenone are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

3-Fluoro-4’-iodobenzophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-iodobenzophenone
  • 3-Fluoro-4’-bromobenzophenone
  • 3-Fluoro-4’-chlorobenzophenone

Uniqueness

3-Fluoro-4’-iodobenzophenone is unique due to the specific combination of fluorine and iodine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(3-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINXWXMHNFTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641519
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-27-8
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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